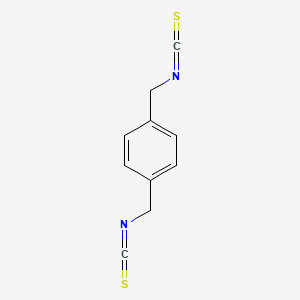
1,4-Bis(isothiocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Bis(isothiocyanatomethyl)benzene is a useful research compound. Its molecular formula is C10H8N2S2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(isothiocyanatomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(isothiocyanatomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Polymer Composite Materials, Construction, Automotive Industries : 1,3-Bis(isocyanatomethyl)benzene, a related compound, shows high performance, excellent yellowing resistance, and weather resistance, making it suitable for use in optical polymer composite materials, construction, and automotive industries. Its synthesis involves a liquid phase reaction of m-xylylenediamine with phosgene, highlighting the need for exploring non-phosgene green synthesis processes (Dong Jianxun et al., 2018).
Synthesis under Microwave Irradiation : The synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, which involves isothiocyanatobenzene, shows the potential of microwave irradiation in enhancing reaction efficiency (Dong Yu-huan, 2012).
Optoelectronic Device Applications : 1,4-Bis(4-methylstyryl)benzene, another related compound, demonstrates promising properties for optoelectronic device applications, with its nanocrystals showing potential as a new class of optoelectronic material (Koichi Baba & K. Nishida, 2014).
Catalytic Applications in Transfer Hydrogenation : Half-sandwich Rhodium/Iridium(III) complexes designed with Cp* and 1,2-Bis(phenylchalcogenomethyl)benzene, a structurally similar compound, have been found efficient for catalytic transfer hydrogenation in glycerol (O. Prakash et al., 2014).
Electrochromic Material for Devices : The electrosynthesis of poly(1,4-bis(2-thienyl)-benzene) from 1,4-Bis(2-thienyl)-benzene shows promising electrochromic properties for potential application in electrochromic devices (Lianyi Xu et al., 2011).
properties
IUPAC Name |
1,4-bis(isothiocyanatomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIFFOYWBHUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)CN=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(isothiocyanatomethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid](/img/structure/B8065728.png)


![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)


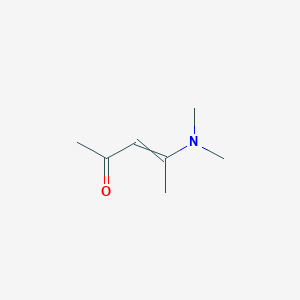
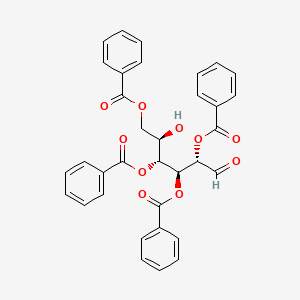
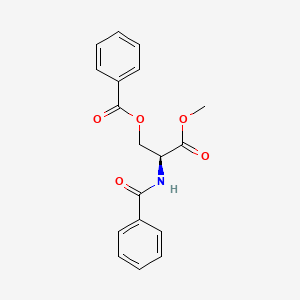
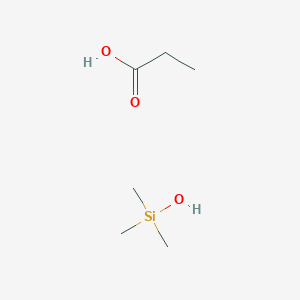
![Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-2,5-dimethyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:1)](/img/structure/B8065792.png)
